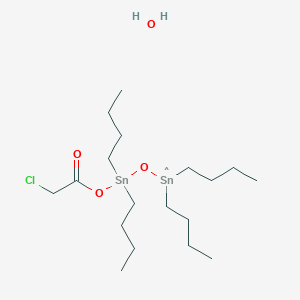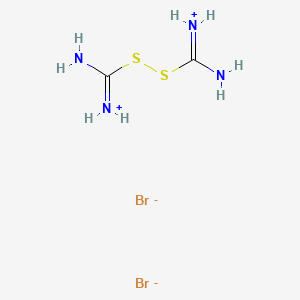
(2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran: is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a tert-butoxy group at the 6th position and a methyl group at the 2nd position, making it a unique derivative of dihydropyran.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran typically involves the use of starting materials such as 2-methyl-3,6-dihydro-2H-pyran and tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the tert-butoxy group at the 6th position. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the tert-butoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a subject of interest in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism by which (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways and metabolic reactions .
Vergleich Mit ähnlichen Verbindungen
- **(2S,4S,5R,6R)-5-Acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid.
(2R,6R; 2S,6S)-Hydroxynorketamine (HNK) and its derivatives: These compounds have been studied for their antidepressant activity and share structural similarities with (2S,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran.
Uniqueness: The presence of the tert-butoxy group at the 6th position and the methyl group at the 2nd position distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
52529-31-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2S,6R)-2-methyl-6-[(2-methylpropan-2-yl)oxy]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O2/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5,7-9H,6H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
XFZOSEXBKNSYRU-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1CC=C[C@H](O1)OC(C)(C)C |
Kanonische SMILES |
CC1CC=CC(O1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



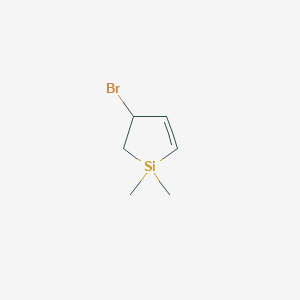

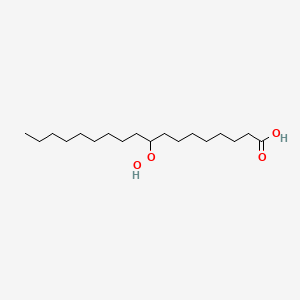
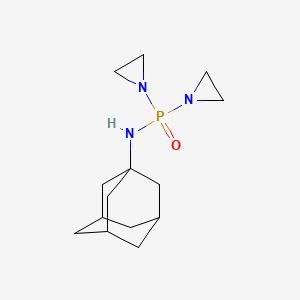
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

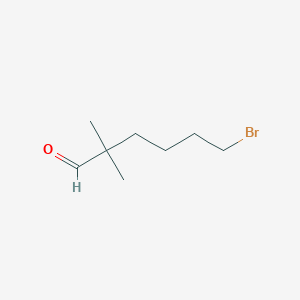
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)

![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
